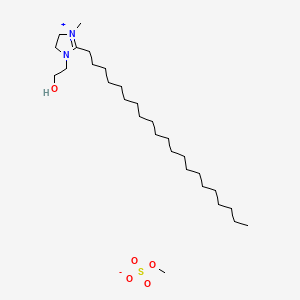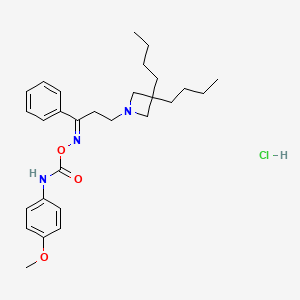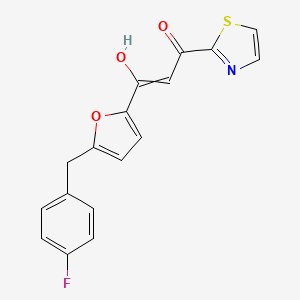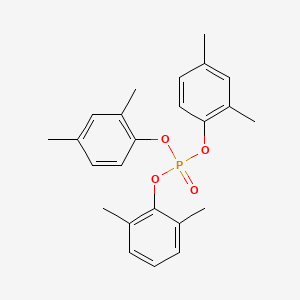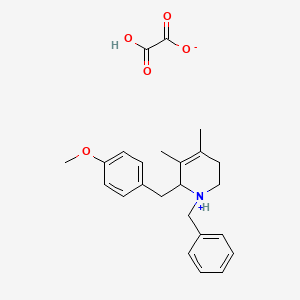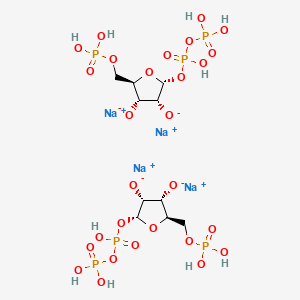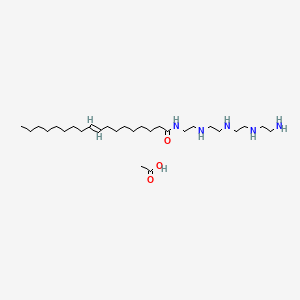
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate is a complex organic compound characterized by its multiple amino groups and a long aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate typically involves a multi-step process. The initial step often includes the reaction of ethylenediamine with acrylonitrile to form a nitrile intermediate. This intermediate is then subjected to hydrogenation to produce a primary amine. Subsequent steps involve the reaction of this amine with various alkylating agents to introduce the long aliphatic chain and additional amino groups.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to facilitate the hydrogenation and alkylation reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in cell signaling and as a component in the design of biomimetic materials.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate involves its interaction with various molecular targets. The compound’s multiple amino groups allow it to form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, its long aliphatic chain can interact with lipid membranes, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethyl)dodecanamide: Similar structure but with a shorter aliphatic chain.
Ethanol, 2-[(2-aminoethyl)amino]-: Contains fewer amino groups and a shorter chain.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains a silane group, making it useful in different applications.
Uniqueness
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate is unique due to its combination of multiple amino groups and a long aliphatic chain, which provides it with distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring complex molecular interactions.
Eigenschaften
CAS-Nummer |
93942-19-9 |
|---|---|
Molekularformel |
C26H55N5O.C2H4O2 C28H59N5O3 |
Molekulargewicht |
513.8 g/mol |
IUPAC-Name |
acetic acid;(E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C26H55N5O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27;1-2(3)4/h9-10,28-30H,2-8,11-25,27H2,1H3,(H,31,32);1H3,(H,3,4)/b10-9+; |
InChI-Schlüssel |
YSHRZHNEHCVVTQ-RRABGKBLSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





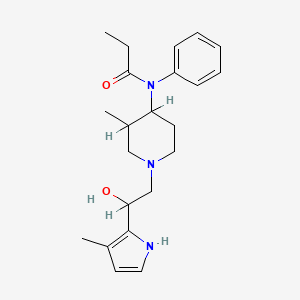

![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12697205.png)
